molecular formula C21H22N4O4 B10922769 1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide

1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B10922769
M. Wt: 394.4 g/mol
InChI Key: MVOAOSISEKTLFS-UHFFFAOYSA-N
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Description

1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine, which is then subjected to further reactions to introduce the piperidinecarboxamide moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE include other isoxazole and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. The uniqueness of 1-{[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-12-18-16(21(27)25-9-7-14(8-10-25)19(22)26)11-17(23-20(18)29-24-12)13-3-5-15(28-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H2,22,26)

InChI Key

MVOAOSISEKTLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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